molecular formula C12H7F15O2 B14759034 1,1,2,2,3,3,4,4,5,5,6,6,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate

1,1,2,2,3,3,4,4,5,5,6,6,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate

Cat. No.: B14759034
M. Wt: 468.16 g/mol
InChI Key: NCUKSZNYPXTBDX-UHFFFAOYSA-N
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Description

1,1,2,2,3,3,4,4,5,5,6,6,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate is a fluorinated organic compound. It is characterized by its long perfluorinated chain and a methacrylate group. This compound is known for its unique properties, such as high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate typically involves the esterification of 1,1,2,2,3,3,4,4,5,5,6,6,8,8,8-pentadecafluorooctanol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2,3,3,4,4,5,5,6,6,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate can undergo various chemical reactions, including:

    Polymerization: The methacrylate group allows for radical polymerization, forming polymers with unique properties.

    Substitution Reactions: The fluorinated chain can participate in nucleophilic substitution reactions, although these reactions are less common due to the stability of the C-F bond.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.

    Substitution: Strong nucleophiles like alkoxides or amines can be used under elevated temperatures and pressures.

Major Products

    Polymers: The polymerization of this compound results in fluorinated polymers with applications in coatings, adhesives, and sealants.

    Substituted Derivatives: Substitution reactions can yield various functionalized fluorinated compounds.

Scientific Research Applications

1,1,2,2,3,3,4,4,5,5,6,6,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of fluorinated polymers with unique properties.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and chemical stability.

    Medicine: Explored for its use in medical coatings and devices to reduce friction and improve biocompatibility.

    Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its chemical resistance and low surface energy.

Mechanism of Action

The mechanism of action of 1,1,2,2,3,3,4,4,5,5,6,6,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate primarily involves its interaction with other molecules through its methacrylate group. The methacrylate group can undergo radical polymerization, forming covalent bonds with other monomers to create polymers. The fluorinated chain provides unique properties such as hydrophobicity and chemical resistance, which are essential for its applications.

Comparison with Similar Compounds

Similar Compounds

    1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl methacrylate: Similar structure but with an additional fluorine atom, leading to slightly different properties.

    1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-octadecafluorodecyl methacrylate: Longer fluorinated chain, resulting in higher hydrophobicity and chemical resistance.

Uniqueness

1,1,2,2,3,3,4,4,5,5,6,6,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate is unique due to its specific balance of fluorinated chain length and methacrylate functionality. This balance provides an optimal combination of properties for various applications, making it a versatile compound in scientific research and industrial use.

Properties

Molecular Formula

C12H7F15O2

Molecular Weight

468.16 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate

InChI

InChI=1S/C12H7F15O2/c1-4(2)5(28)29-12(26,27)11(24,25)10(22,23)9(20,21)8(18,19)6(13,14)3-7(15,16)17/h1,3H2,2H3

InChI Key

NCUKSZNYPXTBDX-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC(C(C(C(C(C(CC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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